
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride involves several steps. One common method includes the alkylation of 6-methylpyridine with ethylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate . Industrial production methods often scale up these laboratory procedures, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)ethanamine hydrochloride: This compound lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
1-(4-Methylpyridin-3-yl)ethanamine hydrochloride: The position of the methyl group can influence the compound’s chemical properties and interactions with molecular targets.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
1-(6-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H |
Clé InChI |
JFRAXTDJMFSPIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
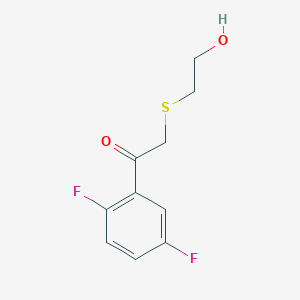
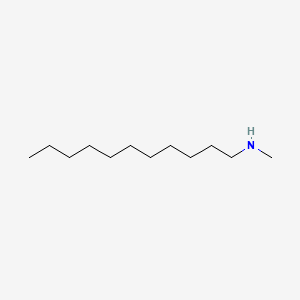
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)

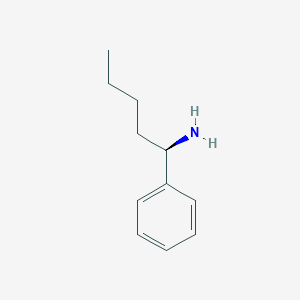
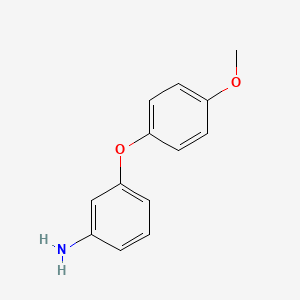

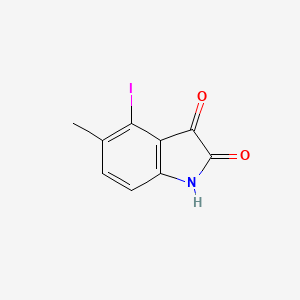

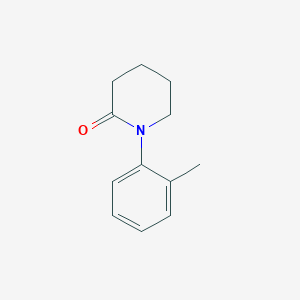
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)

